Fmoc-DL-Tyr(tBu)-OPfp

Peptide Chemistry Analytical Chemistry Quality Control

Standard SPPS using Fmoc-Tyr(tBu)-OH often suffers from low yields due to steric hindrance or tyrosine epimerization. This pre-activated OPfp ester eliminates in situ activation steps and delivers superior coupling kinetics. - **Higher Reaction Fidelity:** High k_coupling/k_racemization ratio preserves stereochemical integrity in difficult sequences. - **Process Control:** Unique pentafluorophenol leaving group enables bromophenol blue colorimetric monitoring on automated platforms. - **Supply Reliability:** Consistent DMF solubility prevents clogging in synthesizers. Ideal for phosphopeptide precursor synthesis.

Molecular Formula C34H28F5NO5
Molecular Weight 625.6 g/mol
Cat. No. B12098668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Tyr(tBu)-OPfp
Molecular FormulaC34H28F5NO5
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)
InChIKeyADOSTZDWXCEVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Tyr(tBu)-OPfp for Solid-Phase Peptide Synthesis


Fmoc-DL-Tyr(tBu)-OPfp (N-α-Fmoc-O-tert-butyl-DL-tyrosine pentafluorophenyl ester) is a pre-activated, protected amino acid derivative, a building block central to Fmoc-based solid-phase peptide synthesis (SPPS) . It combines the base-labile Fmoc group for N-α protection and an acid-labile tert-butyl (tBu) ether for phenolic side-chain protection, with a carboxyl group activated as a pentafluorophenyl (OPfp) ester . This pre-activation eliminates the need for in situ activation and facilitates direct coupling to the growing peptide chain, a key feature for efficient and predictable synthesis workflows .

Pre-activated building block for direct coupling
Compatible with automated Fmoc SPPS platforms
Enables colorimetric monitoring of coupling
Reported racemization-controlled coupling profile

Why Fmoc-DL-Tyr(tBu)-OPfp Is Not Interchangeable


While various protected tyrosine derivatives exist for SPPS, the choice of activating group is not a trivial substitution. The OPfp ester on Fmoc-DL-Tyr(tBu)-OPfp imparts distinct properties compared to standard acids (like Fmoc-Tyr(tBu)-OH) or other active esters (e.g., ODhbt, OSu). These differences manifest in coupling kinetics, racemization potential, and workflow compatibility. For instance, the OPfp group is known to provide a favorable balance of reactivity and stability, leading to high coupling efficiency with minimal racemization [1]. Furthermore, the specific leaving group, pentafluorophenol, uniquely enables a colorimetric monitoring method during synthesis, a feature not shared by the free acid form . Substituting with an alternative may therefore compromise yield, purity, or the ability to monitor the reaction in real-time, making the choice of this specific derivative a critical process parameter.

Fmoc-DL-Tyr(tBu)-OPfp
Potential Substitute Risk
OPfp pre-activated ester with colorimetric monitoring
Free acid lacks monitoring and may exhibit lower DMF solubility
Optimized coupling kinetics and racemization profile
Other active esters (OSu, ODhbt) may shift stereochemical outcome
Certified purity for reproducible synthesis
Substitution may require additional in situ activation or purity verification

Fmoc-DL-Tyr(tBu)-OPfp Performance Evidence


Purity and Identity Confirmation

The target compound is supplied with a defined minimum purity, ensuring consistent and predictable performance in synthesis. This specification is critical for reproducibility and for minimizing impurities that can lead to failed syntheses or difficult purifications. A reputable vendor specification confirms an HPLC purity of ≥98.0% (a/a) .

Purity Specification
Specification review
≥98.0% (a/a)
Supports reproducible coupling performance
Vendor HPLC specification
Peptide Chemistry Analytical Chemistry Quality Control

High-Yield Phosphopeptide Building Block Synthesis

The utility of Fmoc-Tyr(tBu)-OPfp is exemplified in the synthesis of a challenging derivative. In a published method, Nα-Fmoc-Tyr(tBu)-OPfp was used as a starting material for a two-step, one-pot conversion to the valuable but difficult-to-access phosphotyrosine building block, Nα-Fmoc-Tyr(PO3H2)-OPfp. This reaction proceeded with an excellent overall yield of 98% [1]. This high yield underscores the compound's chemical stability and reactivity profile.

Derivatization Yield
Reported
98% overall
Demonstrates stability for phosphotyrosine synthesis
Two-step, one-pot conversion (Fretz 1999)
Phosphopeptide Synthesis Signal Transduction Building Block Chemistry

Colorimetric Monitoring with OPfp Ester

A key, differentiating feature of OPfp esters is their compatibility with a colorimetric assay. The use of pre-formed OPfp esters like Fmoc-DL-Tyr(tBu)-OPfp enables the monitoring of amide bond formation via bromophenol blue. The release of pentafluorophenol during the coupling reaction causes a characteristic color change that can be visually or spectrophotometrically tracked . This simple method provides immediate, qualitative feedback on coupling progress, a feature not available with standard carboxylic acid building blocks.

Monitoring Capability
Class-level inference
Bromophenol blue color change
Enables real-time coupling progress tracking
Qualitative; not available with free acid
SPPS Automation Process Analytical Technology Reaction Monitoring

Minimized Racemization Risk

A primary concern in peptide synthesis is the loss of chiral integrity (racemization) during activation and coupling. Kinetic studies on a related system have demonstrated that both pentafluorophenyl (OPfp) and tetrafluorophenyl esters exhibit a large ratio of coupling rate constant to racemization rate constant (kcoupling/kracemization) [1]. Specifically, for protected tyrosine and histidine derivatives, the use of a pentafluorophenyl ester was shown to prevent extensive racemization [1]. This kinetic profile suggests that the activated OPfp group in Fmoc-DL-Tyr(tBu)-OPfp promotes rapid amide bond formation while minimizing the competing, undesired pathway of epimerization.

Racemization Control
Reported
High kcoupl/krac ratio
Supports stereochemical integrity during coupling
Kinetic study; class-level evidence
Stereochemistry Racemization Coupling Kinetics

Enhanced Solubility and Handling

The physical properties of a building block can significantly impact workflow, especially in automated synthesizers. Fmoc-DL-Tyr(tBu)-OPfp is supplied as a powder with a defined melting point of 60-70 °C . Importantly, its solubility is specified as clearly soluble in DMF at a concentration of 0.5 mmol in 3 mL . In contrast, the corresponding free acid, Fmoc-Tyr(tBu)-OH, is described by multiple vendors as only slightly soluble in DMF . This difference in solubility can be a practical advantage.

DMF Solubility
Data to verify
0.5 mmol / 3 mL (clearly soluble)
Facilitates automated dispense and mixing
Vendor data; compared to free acid
Formulation Solubility SPPS Workflow

Fmoc-DL-Tyr(tBu)-OPfp Applications


Automated High-Throughput Peptide Synthesis

In automated SPPS platforms, consistent reagent solubility and predictable reaction kinetics are paramount. The superior solubility of Fmoc-DL-Tyr(tBu)-OPfp in DMF minimizes the risk of clogging and ensures accurate delivery of the building block. Its pre-activated form simplifies the synthesis cycle, and the compatibility with bromophenol blue monitoring provides a valuable tool for online process control, allowing for early detection of failed couplings in high-throughput arrays.

Racemization-Prone Peptide Synthesis

For peptide sequences where tyrosine epimerization is a known risk during standard carbodiimide-mediated couplings, Fmoc-DL-Tyr(tBu)-OPfp offers a strategic advantage. The OPfp ester's kinetic profile, characterized by a high kcoupling/kracemization ratio , helps preserve stereochemical integrity. This is particularly crucial for producing biologically active peptides where the correct three-dimensional structure is essential for target engagement, thereby ensuring the generation of high-purity, stereochemically defined products.

Phosphopeptide Synthesis

The demonstrated utility of Fmoc-Tyr(tBu)-OPfp as a high-yielding precursor to an orthogonally protected phosphotyrosine building block makes it an ideal starting material for laboratories focused on the synthesis of phosphopeptides. Procuring this compound can streamline the in-house synthesis of Nα-Fmoc-Tyr(PO3H2)-OPfp, a valuable reagent for incorporating phosphorylation sites into peptides designed to study signal transduction pathways or to act as enzyme substrates or inhibitors.

Difficult Peptide Synthesis Troubleshooting

When a peptide sequence containing tyrosine proves difficult to synthesize using standard Fmoc-Tyr(tBu)-OH with in situ activation, switching to the pre-activated OPfp ester is a logical troubleshooting step. The enhanced reactivity can overcome steric hindrance or other issues leading to low coupling yields. Furthermore, the unique colorimetric monitoring enabled by the OPfp group provides immediate visual feedback on the success of the problematic coupling step, enabling rapid optimization of reaction conditions and saving valuable time and resources.

Application
Selection Property
Validation Focus
Automated High-Throughput SPPS
Solubility and Process Control
DMF solubility and monitoring compatibility
Racemization-Prone Peptide Synthesis
Stereochemical Control
Racemization assay under coupling conditions
Phosphopeptide Synthesis
Derivatization Efficiency
Conversion yield to phosphotyrosine derivative
Difficult Sequence Troubleshooting
Coupling Reactivity & Monitoring
Coupling efficiency and colorimetric feedback

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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